4-Bromobutan-2-one
CAS No.: 28509-46-8
Cat. No.: VC2049962
Molecular Formula: C4H7BrO
Molecular Weight: 151 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28509-46-8 |
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Molecular Formula | C4H7BrO |
Molecular Weight | 151 g/mol |
IUPAC Name | 4-bromobutan-2-one |
Standard InChI | InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3 |
Standard InChI Key | HVVXCLMUSGOZNO-UHFFFAOYSA-N |
SMILES | CC(=O)CCBr |
Canonical SMILES | CC(=O)CCBr |
Chemical Structure and Properties
4-Bromobutan-2-one, also known as 2-butanone, 4-bromo-, is a halogenated ketone characterized by a bromine atom at the fourth carbon position of a butanone backbone. This organic compound has the molecular formula C4H7BrO and displays distinctive chemical behavior due to its functional group arrangement.
Chemical Identifiers
The compound is uniquely identified through various chemical naming systems and registry numbers as detailed in Table 1:
Parameter | Value |
---|---|
CAS Number | 28509-46-8 |
Molecular Formula | C4H7BrO |
Molecular Weight | 151.002 g/mol |
IUPAC Name | 4-bromobutan-2-one |
Alternative IUPAC Name | 1-bromobutan-2-one |
SMILES | CCC(=O)CBr |
European Community (EC) Number | 826-538-3 |
DSSTox Substance ID | DTXSID10498878 |
PubChem CID | 12452734 |
Table 1: Chemical identifiers for 4-Bromobutan-2-one
Synthesis Methods
The production of 4-Bromobutan-2-one can be accomplished through several synthetic routes, each with distinct reaction conditions and starting materials.
Synthesis from 4-Hydroxy-2-butanone
A common and efficient method for producing 4-Bromobutan-2-one involves the bromination of 4-Hydroxy-2-butanone:
Reaction Conditions:
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Reagents: Phosphorus tribromide in chloroform
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Catalyst: Pyridine
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Temperature: 20°C
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Duration: 5 hours
The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by bromine.
Workup Procedure
After reaction completion, the mixture undergoes a specific workup process:
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The reaction mixture is cooled
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The solution is poured into ethyl acetate and dilute potassium carbonate solution
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The organic layer is separated
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The separated organic layer is washed with water
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The washed organic solution is dried over sodium sulfate
Chemical Reactivity
4-Bromobutan-2-one exhibits reactivity patterns characteristic of halogenated ketones, allowing it to participate in various chemical transformations.
Nucleophilic Substitution Reactions
The bromine atom in 4-Bromobutan-2-one serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles:
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Reaction with hydroxide ions produces 4-hydroxy-2-butanone
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Reaction with cyanide ions forms 4-cyano-2-butanone
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Reaction with thiolates yields 4-thio-substituted butanones
Reduction Reactions
The carbonyl group can undergo reduction to yield corresponding alcohols:
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Reduction with sodium borohydride produces 4-bromo-2-butanol
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Complete reduction with lithium aluminum hydride can lead to 4-bromobutanol
Oxidation Reactions
Oxidation of 4-Bromobutan-2-one can result in:
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Formation of 4-bromobutanoic acid under appropriate oxidizing conditions
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Production of other oxidized derivatives depending on the specific oxidizing agent employed
Comparative Studies with Similar Compounds
Research involving bromobutanone isomers reveals interesting differences in reactivity and application potential.
Comparison with Structural Isomers
Table 2 presents a comparative analysis of 4-Bromobutan-2-one and its structural isomers:
Compound | CAS Number | Key Characteristics | Distinctive Applications |
---|---|---|---|
4-Bromobutan-2-one | 28509-46-8 | Bromine at terminal position; ketone at C2 | Intermediate in organic synthesis |
1-Bromo-2-butanone | 816-40-0 | Bromine at C1; ketone at C2 | Used in aromatic bromination reactions |
3-Bromobutan-2-one | Not available | Bromine at C3; ketone at C2 | Product in Br-initiated oxidations |
Table 2: Comparative analysis of bromobutanone isomers
Reactivity Differences
The position of the bromine atom significantly affects the compound's reactivity profile:
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Terminal bromines (as in 4-Bromobutan-2-one) generally exhibit higher reactivity in nucleophilic substitution reactions
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Internal bromines (as in 3-Bromobutan-2-one) typically show lower reactivity but higher selectivity
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The proximity of bromine to the carbonyl group influences the electronic properties of the molecule
Research Applications
4-Bromobutan-2-one serves as a versatile reagent in various research contexts due to its unique structural features and reactivity.
Organic Synthesis Applications
The compound functions as an important building block in organic synthesis:
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Serves as an intermediate in the synthesis of pharmaceutically active compounds
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Used as a precursor for the preparation of heterocyclic compounds
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Functions as an alkylating agent in various synthetic pathways
Atmospheric Chemistry Research
Related brominated ketones have been studied in atmospheric chemistry research:
A study examining the Br-atom initiated oxidation of trans-2-butene identified 3-Bromobutan-2-one (a closely related compound) as a major product. The research, conducted at temperatures between 246 and 298 K, demonstrated temperature-dependent yield variations. Decreasing the temperature from 298 K to 246 K resulted in an increase in the yield of 3-bromobutan-2-one and a corresponding decrease in the yields of other products including acetaldehyde, acetylbromide, formaldehyde, and hydrogen bromide .
Industrial Applications
The industrial utility of 4-Bromobutan-2-one spans several sectors where its reactivity is advantageously employed.
Pharmaceutical Industry
In pharmaceutical manufacturing, 4-Bromobutan-2-one serves as:
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A key intermediate in the synthesis of certain active pharmaceutical ingredients
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A reagent for introducing specific structural features into drug candidates
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A building block for constructing more complex medicinal compounds
Specialty Chemicals Production
The compound plays a role in the production of specialty chemicals:
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Used in the synthesis of advanced materials
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Employed as a reagent in the preparation of analytical standards
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Functions as a precursor for high-value chemical intermediates
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